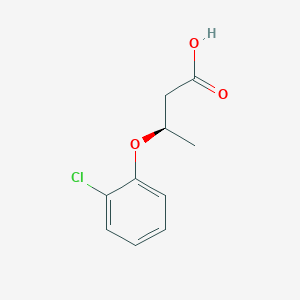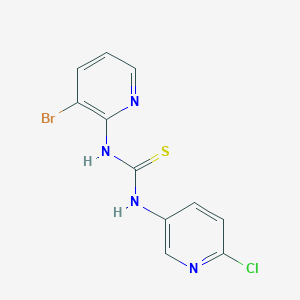
1,2-Dimethoxy-3-propylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-3-propylbenzene is an organic compound with the molecular formula C11H16O2. It is a derivative of benzene, where two methoxy groups and a propyl group are substituted at the 1, 2, and 3 positions, respectively. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-3-propylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 1,2-dimethoxybenzene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under mild conditions, with the propyl group attaching to the benzene ring at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
1,2-Dimethoxy-3-propylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1,2-dimethoxy-3-propylbenzaldehyde or 1,2-dimethoxy-3-propylbenzoic acid.
Reduction: Formation of 1,2-dimethoxy-3-propylcyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1,2-Dimethoxy-3-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Used in the production of fragrances, flavors, and other aromatic compounds.
作用機序
The mechanism of action of 1,2-Dimethoxy-3-propylbenzene involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The propyl group may also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy.
類似化合物との比較
Similar Compounds
1,2-Dimethoxy-3-isopropylbenzene: Similar structure but with an isopropyl group instead of a propyl group.
1,2-Dimethoxybenzene: Lacks the propyl group, making it less hydrophobic.
1,2-Dimethoxy-4-propylbenzene: Propyl group is at the 4-position instead of the 3-position.
Uniqueness
1,2-Dimethoxy-3-propylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and propyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
特性
IUPAC Name |
1,2-dimethoxy-3-propylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h5,7-8H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMSFTBHUBQBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
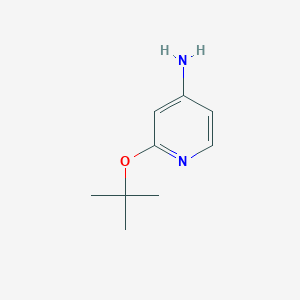
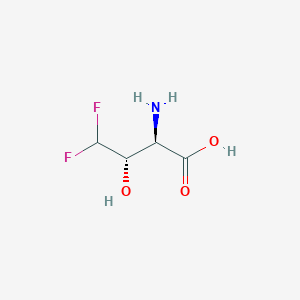
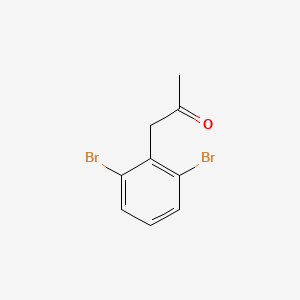
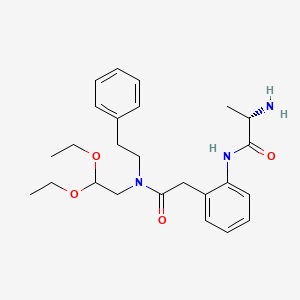
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)
![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
![3-Amino-5,6-dihydrobenzo[c]isoxazol-7(4H)-one](/img/structure/B13091307.png)


![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
